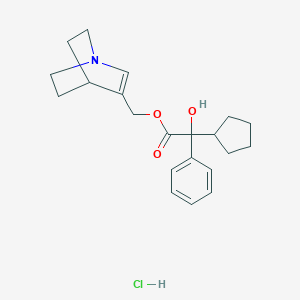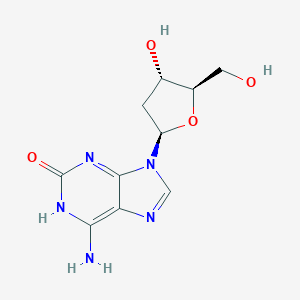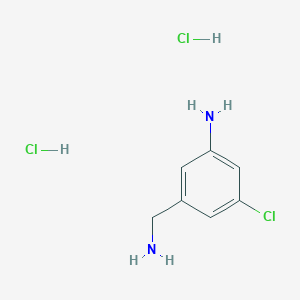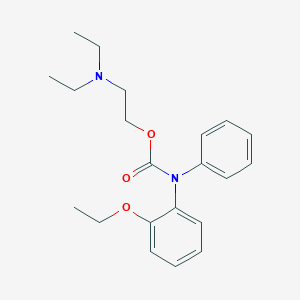
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 and was introduced into clinical practice in the early 1970s. Etomidate has gained popularity due to its rapid onset of action, predictable pharmacokinetics, and minimal cardiovascular and respiratory effects.
Mechanism Of Action
The primary mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is through its binding to GABA-A receptors in the brain. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of these receptors leads to an influx of chloride ions into the neuron, resulting in neuronal inhibition. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.
Biochemical And Physiological Effects
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a number of biochemical and physiological effects. It has been shown to decrease cerebral blood flow and intracranial pressure, making it useful in the management of patients with traumatic brain injury. It also has minimal effects on the cardiovascular and respiratory systems, making it a safer option for patients with compromised cardiovascular or respiratory function.
Advantages And Limitations For Lab Experiments
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has several advantages and limitations for use in laboratory experiments. One advantage is its rapid onset of action, which allows for quick induction of anesthesia or sedation in animal models. Additionally, its predictable pharmacokinetics and minimal cardiovascular and respiratory effects make it a reliable option for use in animal experiments. However, one limitation is its relatively short duration of action, which may limit its usefulness for longer experiments.
Future Directions
There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester in scientific research. One area of interest is the development of new anesthetics that target specific subtypes of GABA-A receptors. Another area of interest is the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester may have potential as a treatment for traumatic brain injury, and further research in this area is warranted.
Synthesis Methods
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is synthesized through a multi-step process, starting with the reaction of 2-bromoethyl ethyl ether with o-ethoxyphenyl magnesium bromide to produce 2-ethoxyphenylethyl ethyl ether. This intermediate is then reacted with phenyl isocyanate to produce (o-ethoxyphenyl)phenylcarbamate. Finally, the carbamate is reacted with diethylamine to produce (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester.
Scientific Research Applications
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been extensively studied for its clinical applications, including induction of anesthesia, sedation, and rapid sequence intubation. However, it has also been studied for its potential use in scientific research. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been used as a tool to study GABA-A receptors, which are the primary targets of many clinically used anesthetics. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.
properties
CAS RN |
110529-81-2 |
|---|---|
Product Name |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3 |
InChI Key |
JCCCYOZZRDBQGE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
Canonical SMILES |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |
Other CAS RN |
110529-81-2 |
synonyms |
(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

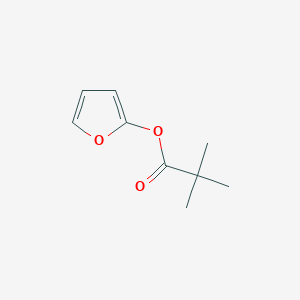
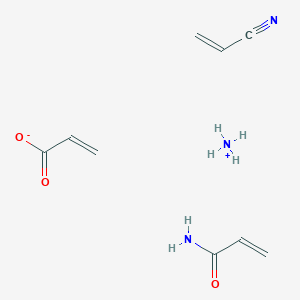
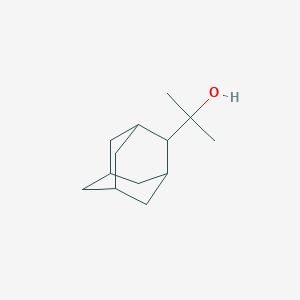
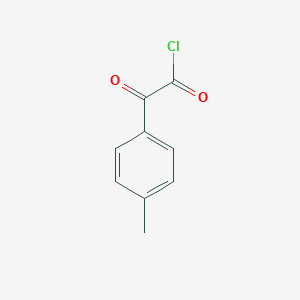
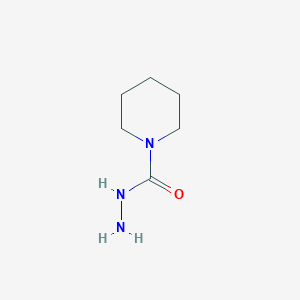
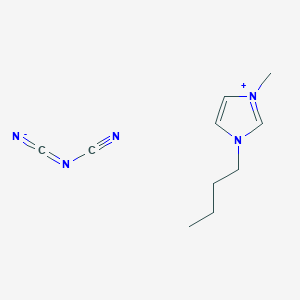
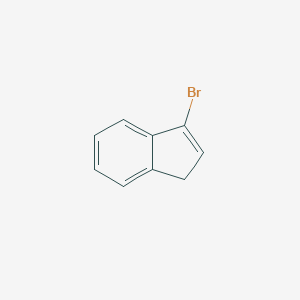
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
